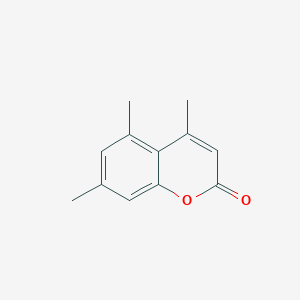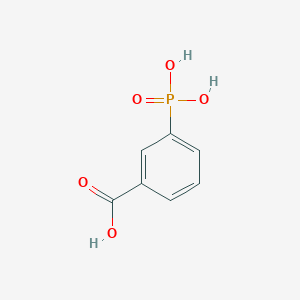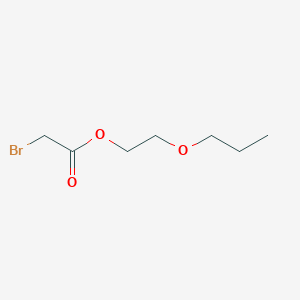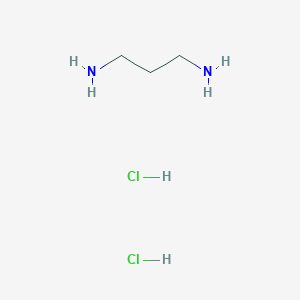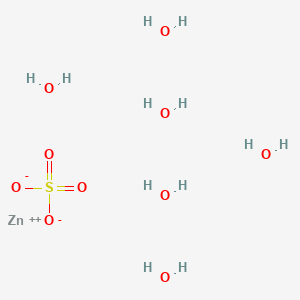
Zinc sulfate hexahydrate
概要
説明
Zinc sulfate hexahydrate is an inorganic compound with the formula ZnSO4(H2O)6 . It is a colorless solid and is historically known as "white vitriol" . It is used in various applications such as a coagulant in the production of rayon, a precursor to the pigment lithopone, an electrolyte for zinc electroplating, a mordant in dyeing, and a preservative for skins and leather .
Synthesis Analysis
Zinc sulfate hexahydrate can be synthesized using different zinc salts such as zinc acetate dehydrate, zinc nitrate hexahydrate, and zinc chloride as precursors . The pH of the reaction mixture, calcination temperature, reaction time, stirring speed, nature of capping agents, and concentration of metal precursors greatly affect the properties of the synthesized zinc oxide nanoparticles .Molecular Structure Analysis
The molecular formula of Zinc sulfate hexahydrate is H12O10SZn . It has an average mass of 269.563 Da and a monoisotopic mass of 267.944275 Da .Physical And Chemical Properties Analysis
Zinc sulfate hexahydrate is a white powder that is odorless . It has a density of 2.072 g/cm3 . It decomposes at 70 °C . It is soluble in water, with a solubility of 57.7 g/100 mL at 20 °C .科学的研究の応用
In wastewater treatment, zinc sulfate hexahydrate is used to configure zinc-containing electroplating wastewater. It acts with coagulants like polyaluminum chloride and ferric chloride hexahydrate for treating wastewater, showing significant effectiveness at specific dosages (Yongli Zhang, Guo-Wen Zhang, Xin Chen, 2021).
In the mining industry, it functions as a selective depressant for zinc sulfide minerals during the flotation of complex Cu-Pb-Zn sulfide ores. It deactivates and depresses sphalerite flotation, influencing the coagulation of fine sphalerite particles, which reduces their mechanical entrainment (M. Cao, Qi Liu, 2006).
In agriculture, it is used for zinc biofortification and enhancing zinc uptake in crops such as chickpea. Studies show that zinc sulfate hexahydrate can increase grain yield and improve zinc biofortification when applied to soil or foliage (Y. Shivay, R. Prasad, M. Pal, 2015).
Zinc sulfate hexahydrate is also studied for its role in modifying the surface properties of minerals like talc in chalcopyrite flotation. It has been observed to selectively depress talc flotation at specific pH levels (Saizhen Jin, Pengyu Zhang, L. Ou, 2021).
In horticulture, the application of zinc sulfate enhances the activity of carbohydrate metabolic enzymes and regulates endogenous hormone levels in apple fruit. This results in an increase in zinc content and carbohydrate accumulation in fruit (Yong Zhang, Yujing Yan, Chunxia Fu, Ming Li, Yan’an Wang, 2016).
Zinc sulfate hexahydrate is utilized in the synthesis of nanostructured materials like ZnO nanoswords and nanopills, having potential applications in various fields including electronics and catalysis (A. Moulahi, F. Sediri, 2014).
It is also involved in the study of bacterial sensitivity, demonstrating antimicrobial effects against pathogens like Pseudomonas aeruginosa. Its effectiveness in suppressing bacterial growth at certain concentrations has been investigated using microcalorimetric techniques (R. Aveledo, A. Aveledo, C. Vázquez, N. Lago, M. M. Mato, J. L. Legido, 2018).
In medical research, zinc sulfate hexahydrate has been studied for its potential in attenuating metallothionein and oxidative stress changes in diabetic nephropathy, showing a protective effect against diabetic damage to kidney tissue (D. Özçelik, M. Nazıroğlu, M. Tuncdemir, Ö. Çelik, Melek Öztürk, M. Flores-arce, 2012).
Safety And Hazards
将来の方向性
Zinc sulfate hexahydrate has been used in the synthesis of zinc oxide nanoparticles, which have diverse applications in the field of material science . These nanoparticles have been applied as a functional advanced material to solve different societal problems especially in the field of catalysis for wastewater treatment . Furthermore, research has been conducted to create zinc sulfate nanoparticles using Nigella sativa as a natural reducing agent . This introduces an economically feasible and environmentally friendly method for their fabrication .
特性
IUPAC Name |
zinc;sulfate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.6H2O.Zn/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);6*1H2;/q;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKCWSBAUZZLF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12O10SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051340 | |
| Record name | Zinc sulfate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc sulfate hexahydrate | |
CAS RN |
13986-24-8 | |
| Record name | Zinc sulfate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013986248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc sulfate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, zinc salt, hydrate (1:1:6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





